![molecular formula C20H15ClN4O2S3 B2713648 N-(5-chloro-2-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021226-08-3](/img/no-structure.png)
N-(5-chloro-2-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15ClN4O2S3 and its molecular weight is 475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
The compound has been studied for its potential in cancer treatment. Research shows that derivatives of similar thieno[3,2-d]pyrimidine structures demonstrate potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These compounds exhibit growth inhibition properties comparable to doxorubicin, a well-known chemotherapy drug (Hafez & El-Gazzar, 2017).
Antimicrobial Agents
Several studies have synthesized and evaluated the antimicrobial properties of derivatives containing thieno[d]pyrimidine moiety. These compounds have shown promising biological activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (El Azab & Abdel-Hafez, 2015).
Anti-inflammatory and Analgesic Activity
Research on thieno[2,3-d]pyrimidine derivatives, which are structurally related, has demonstrated anti-inflammatory, analgesic, and ulcerogenic activities. These properties are comparable to those of indomethacin and acetylsalicylic acid, commonly used anti-inflammatory drugs (El-Gazzar, Hussein, & Hafez, 2007).
Enzyme Inhibition
Some studies have investigated the role of similar compounds in enzyme inhibition. For instance, the induction of human cytochrome P450 3A4 by PF-06282999, a derivative of thiouracil, suggests its potential in modulating enzyme activities relevant to drug metabolism and cardiovascular diseases (Moscovitz et al., 2018).
Herbicidal Activities
Compounds with similar structures have been studied for their herbicidal activities, showing significant inhibition against the growth of certain plants, which suggests potential applications in agriculture (Liang, Fan, Mo, & He, 2007).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-chloro-2-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 5-chloro-2-methylphenylamine with 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid, followed by cyclization and acetylation. The reaction steps are designed to ensure high yield and purity of the final product.", "Starting Materials": [ "5-chloro-2-methylphenylamine", "2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 5-chloro-2-methylphenylamine in ethanol and add 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid. Stir the mixture at room temperature for 24 hours to allow for condensation.", "Step 2: Add sodium acetate to the reaction mixture and heat to 80°C for 4 hours to promote cyclization.", "Step 3: Cool the reaction mixture and filter the precipitate. Wash the precipitate with ethanol and dry under vacuum to obtain the cyclized product.", "Step 4: Dissolve the cyclized product in acetic anhydride and add sulfuric acid. Heat the mixture to 60°C for 2 hours to promote acetylation.", "Step 5: Cool the reaction mixture and filter the precipitate. Wash the precipitate with ethanol and dry under vacuum to obtain the final product, N-(5-chloro-2-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |
Numéro CAS |
1021226-08-3 |
Formule moléculaire |
C20H15ClN4O2S3 |
Poids moléculaire |
475 |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H15ClN4O2S3/c1-11-7-8-12(21)9-14(11)22-15(26)10-29-19-23-17-16(18(27)24-19)30-20(28)25(17)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27) |
Clé InChI |
YSIIALMVVCQYSY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



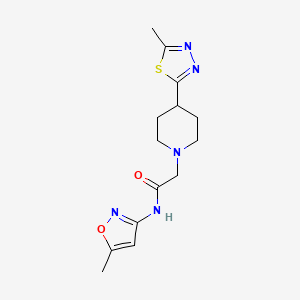
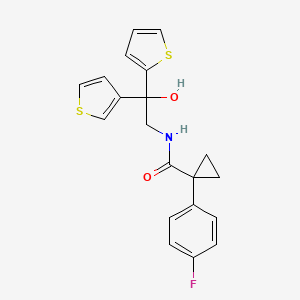
![2-(1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperidin-2-yl)ethan-1-ol](/img/structure/B2713573.png)
![(E)-2-cyano-N-(4-ethylphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2713574.png)
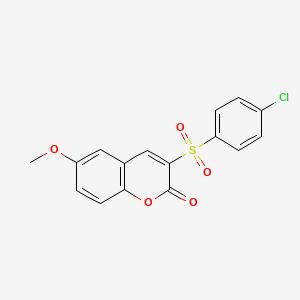
![N-{4-[(difluoromethyl)sulfanyl]phenyl}quinoxaline-6-carboxamide](/img/structure/B2713577.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2713579.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2713580.png)
![4-chloro-1-(6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one](/img/structure/B2713582.png)

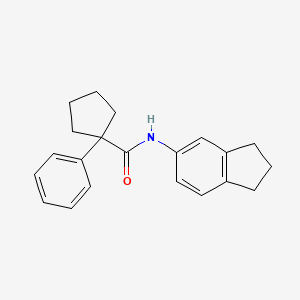
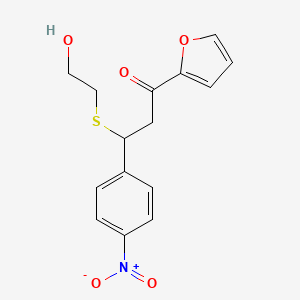
![3-cyclopropyl-6-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2713587.png)
